Azetidin-1-yl(3-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-1-yl(3-hydroxyphenyl)methanone is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-1-yl(3-hydroxyphenyl)methanone typically involves the formation of the azetidine ring followed by functionalization. One common method involves the reduction of azetidin-2-ones with diborane to yield 1,3-amino alcohols, which are then cyclized to form azetidines . Another approach is the aza-Michael addition of NH-heterocycles to (N-Boc-azetidin-3-ylidene)acetate, followed by further functionalization .
Industrial Production Methods
Industrial production methods for azetidines often involve scalable and practical synthetic routes. For instance, the use of modified Mitsunobu reactions for cyclization and the application of Horner–Wadsworth–Emmons reactions for the formation of key intermediates are common . These methods allow for the efficient and large-scale production of azetidine derivatives.
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(3-hydroxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-hydroxybenzaldehyde, while reduction of the carbonyl group can yield 3-hydroxyphenylmethanol .
Scientific Research Applications
Azetidin-1-yl(3-hydroxyphenyl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of azetidin-1-yl(3-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which makes it more reactive under certain conditions . This reactivity allows it to interact with enzymes and receptors, potentially leading to biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-one: Another four-membered nitrogen-containing heterocycle with similar reactivity but different stability and applications.
Oxetane: A four-membered oxygen-containing heterocycle with different chemical properties and applications.
Uniqueness
Azetidin-1-yl(3-hydroxyphenyl)methanone is unique due to its specific functional groups and the combination of the azetidine ring with a hydroxyphenyl moiety.
Properties
IUPAC Name |
azetidin-1-yl-(3-hydroxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-4-1-3-8(7-9)10(13)11-5-2-6-11/h1,3-4,7,12H,2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAKSIZXRKRSIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.